An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(pentafluorosulfur)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(pentafluorosulfur)aniline
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-(pentafluorosulfur)aniline, a compound of significant interest to researchers in medicinal chemistry and drug development. The introduction of the pentafluorosulfur (SF₅) group into aromatic scaffolds presents a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile. Due to the novelty of this specific aniline derivative, publicly available experimental data is scarce. Therefore, this guide focuses on the authoritative, field-proven methodologies for determining these critical parameters. We delve into the causality behind experimental choices for measuring solubility, lipophilicity (LogP), and acidity (pKa), providing detailed, self-validating protocols. Furthermore, we explore the expected spectroscopic signatures for structural confirmation and discuss the application of computational models for property prediction in the absence of experimental data. This document serves as a foundational resource for scientists working with or seeking to characterize 3-Bromo-5-(pentafluorosulfur)aniline and similarly novel compounds.
Introduction: The Significance of the Pentafluorosulfur Moiety in Drug Design
The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can overcome challenges in drug efficacy, selectivity, and metabolic stability. Fluorine-containing functional groups have become a cornerstone of modern drug design, and among these, the pentafluorosulfur (SF₅) group is a rapidly emerging star. The SF₅ group is often considered a "super-trifluoromethyl" group due to its superior steric bulk, high electronegativity, and exceptional chemical and thermal stability.[1]
3-Bromo-5-(pentafluorosulfur)aniline is a key building block that combines three influential functionalities on an aniline scaffold:
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The Aniline Core: A primary aromatic amine that is a common feature in many bioactive molecules and serves as a versatile synthetic handle. Its basicity (pKa) is a critical determinant of its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
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The Bromo Substituent: A halogen atom that can modulate lipophilicity and serve as a vector for further synthetic elaboration through cross-coupling reactions.
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The Pentafluorosulfur (SF₅) Group: This is the defining feature of the molecule. It is a potent electron-withdrawing group, significantly more so than a trifluoromethyl (CF₃) group, and is highly lipophilic. Its stability under physiological conditions makes it an attractive bioisosteric replacement for other groups to enhance metabolic stability and improve binding affinity.[2]
The precise characterization of the physicochemical properties of 3-Bromo-5-(pentafluorosulfur)aniline is therefore not merely an academic exercise. It is a prerequisite for its rational application in drug discovery programs. Properties such as solubility, lipophilicity, and acidity govern a compound's journey from administration to its site of action and are fundamental to building predictive structure-activity relationships (SAR).
Molecular Identity and Structure
A clear definition of the molecule is the foundation of any scientific investigation.
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-(pentafluorosulfur)aniline |
| CAS Number | 1240257-95-7[3] |
| Molecular Formula | C₆H₅BrF₅NS |
| Molecular Weight | 302.08 g/mol |
| Canonical SMILES | C1=C(C=C(C=C1N)Br)S(F)(F)(F)(F)F |
| InChI Key | HCROKBUNMALNHZ-UHFFFAOYSA-N |
Molecular Structure:
Caption: 2D structure of 3-Bromo-5-(pentafluorosulfur)aniline.
Core Physicochemical Properties: A Methodological Guide
While specific experimental values for 3-Bromo-5-(pentafluorosulfur)aniline are not widely published, this section provides the gold-standard methodologies for their determination. Understanding how to generate this data is paramount for any research program.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical gatekeeper for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates.[4] Both thermodynamic and kinetic solubility are important, with thermodynamic solubility representing the true equilibrium state, which is crucial for later-stage development.
Authoritative Protocol: The Shake-Flask Method
The shake-flask method is universally recognized as the gold standard for determining thermodynamic solubility.[4] It directly measures the saturation concentration of a compound in a given solvent at equilibrium.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 3-Bromo-5-(pentafluorosulfur)aniline to a series of vials containing a precise volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium with the solid phase is achieved.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37°C to mimic physiological conditions). Agitate for a defined period, usually 24 to 48 hours, to ensure equilibrium is reached.[5]
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Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.
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Sampling: Carefully withdraw an aliquot of the clear supernatant.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
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Validation of Equilibrium: To confirm that equilibrium has been reached, the concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[6]
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ability to cross cell membranes. It is quantified by the partition coefficient (P) between n-octanol and water, and is almost always expressed as its logarithm, LogP. An optimal LogP value (typically between 1 and 5 for CNS drugs) is essential for good ADME properties.
Authoritative Protocol 1: Shake-Flask Method
This is the traditional and most direct method for LogP determination.
Step-by-Step Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a specific pH, e.g., 7.4) with n-octanol by mixing them vigorously and then allowing the layers to separate.
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Partitioning: Dissolve a known amount of 3-Bromo-5-(pentafluorosulfur)aniline in one of the phases (usually the one in which it is more soluble). Add a precise volume of this solution to a vial containing a precise volume of the other pre-saturated phase.
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Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[7]
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Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Authoritative Protocol 2: Reverse-Phase HPLC (RP-HPLC) Method
This is a faster, high-throughput alternative that correlates a compound's retention time on a nonpolar stationary phase with its LogP.[8]
Step-by-Step Methodology:
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System Setup: Use an HPLC system with a C18 (octadecylsilyl) column, which mimics the lipophilic environment of n-octanol. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.
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Calibration: Inject a series of standard compounds with well-established LogP values that span the expected range for the test compound.
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Data Collection: Measure the retention time (t_R) for each standard. Also, measure the column dead time (t_₀) using a non-retained compound (e.g., uracil).
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Calibration Curve: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_₀) / t_₀. Plot log(k) versus the known LogP values of the standards. This should yield a linear relationship.
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Sample Analysis: Inject the 3-Bromo-5-(pentafluorosulfur)aniline sample under the identical chromatographic conditions and measure its retention time.
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LogP Determination: Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.[9][10]
Acidity Constant (pKa)
Scientific Rationale: The pKa value defines the ionization state of a molecule at a given pH. For an aniline derivative, the pKa refers to the equilibrium for the protonation of the amino group (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This is critical as the charge state of a drug affects its solubility, permeability, and binding to its target. The two strong electron-withdrawing groups (Br and SF₅) on this aniline are expected to significantly decrease the basicity of the amino group, resulting in a much lower pKa compared to aniline (pKa ≈ 4.6).[11][12]
Authoritative Protocol: Potentiometric Titration
This is a highly accurate and reliable method for pKa determination.[13]
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh and dissolve the 3-Bromo-5-(pentafluorosulfur)aniline in a suitable solvent (often a co-solvent system like methanol/water is needed for solubility). A constant ionic strength is maintained using an inert salt like KCl.[14]
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Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant.
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Acidification: For determining the pKa of the conjugate acid (R-NH₃⁺), first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the aniline is fully protonated.
-
Titration: Titrate the acidified solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[15]
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone on the titration curve (or the point of maximum inflection on the first derivative plot).
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